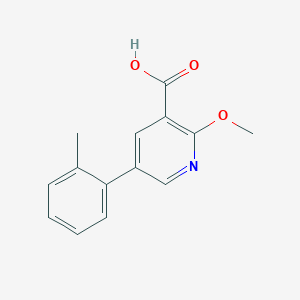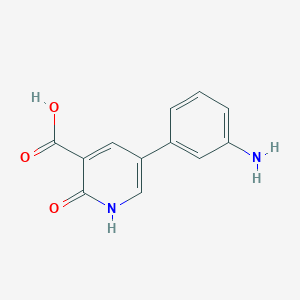
5-(3-Aminophenyl)-6-hydroxynicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Aminophenyl)-6-hydroxynicotinic acid, 95% (5-AP6HNA) is a derivative of nicotinic acid, a naturally occurring molecule found in the human body. It is a white or off-white powder, slightly soluble in water, and is used in a variety of scientific research applications. 5-AP6HNA is an important molecule for its role in the synthesis of other compounds and its biochemical and physiological effects.
科学的研究の応用
5-(3-Aminophenyl)-6-hydroxynicotinic acid, 95% is used in a variety of scientific research applications, including the synthesis of other compounds, the study of biochemical and physiological effects, and the investigation of drug-receptor interactions. 5-(3-Aminophenyl)-6-hydroxynicotinic acid, 95% has been used as a starting material for the synthesis of other 5-hydroxynicotinic acid derivatives, such as 5-(3-Aminophenyl)-6-hydroxynicotinic acid, 95%-2-methyl-4-phenylpyridine and 5-(3-Aminophenyl)-6-hydroxynicotinic acid, 95%-3-methyl-4-phenylpyridine. It has also been used in studies of the biochemical and physiological effects of nicotinic acid on the human body, as well as in the study of drug-receptor interactions.
作用機序
The mechanism of action of 5-(3-Aminophenyl)-6-hydroxynicotinic acid, 95% is not yet fully understood. However, it is believed to act as an agonist of the nicotinic acid receptor, which is involved in the regulation of various metabolic pathways in the human body. It is also thought to act as an inhibitor of the enzyme diacylglycerol acyltransferase, which is involved in the synthesis of triglycerides.
Biochemical and Physiological Effects
5-(3-Aminophenyl)-6-hydroxynicotinic acid, 95% has been found to have a variety of biochemical and physiological effects on the human body. It has been shown to reduce cholesterol levels and triglyceride levels, as well as to increase the production of high-density lipoproteins (HDL). It has also been found to have anti-inflammatory effects, and to be an effective antioxidant. Finally, it has been found to have an effect on glucose metabolism and to increase insulin sensitivity.
実験室実験の利点と制限
The advantages of using 5-(3-Aminophenyl)-6-hydroxynicotinic acid, 95% in laboratory experiments are its availability, stability, and relatively low cost. Additionally, it is relatively easy to synthesize and can be used in a variety of applications. The main limitation of using 5-(3-Aminophenyl)-6-hydroxynicotinic acid, 95% is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several potential future directions for the use of 5-(3-Aminophenyl)-6-hydroxynicotinic acid, 95% in scientific research. These include further studies into its mechanism of action and its biochemical and physiological effects, as well as its potential applications in the treatment of metabolic and cardiovascular diseases. Additionally, further research into the synthesis of other 5-hydroxynicotinic acid derivatives could lead to the development of novel compounds with therapeutic potential. Finally, 5-(3-Aminophenyl)-6-hydroxynicotinic acid, 95% could be used in the study of drug-receptor interactions and the development of new drugs.
合成法
The synthesis of 5-(3-Aminophenyl)-6-hydroxynicotinic acid, 95% is achieved through a two-step process. First, 3-aminophenol is reacted with hydrazine hydrate in aqueous solution in the presence of a base catalyst, such as sodium hydroxide. This reaction results in the formation of 5-(3-Aminophenyl)-6-hydroxynicotinic acid, 95%. The second step involves the reaction of 5-(3-Aminophenyl)-6-hydroxynicotinic acid, 95% with hydrochloric acid to produce the desired product.
特性
IUPAC Name |
5-(3-aminophenyl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-9-3-1-2-7(4-9)10-5-8(12(16)17)6-14-11(10)15/h1-6H,13H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOAZEFKVSWAGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CNC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686942 |
Source


|
| Record name | 5-(3-Aminophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminophenyl)-6-hydroxynicotinic acid | |
CAS RN |
1261929-19-4 |
Source


|
| Record name | 5-(3-Aminophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














